Product packaging for 4,5-Difluoro-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 884494-61-5)

4,5-Difluoro-1H-indole-2-carboxylic acid

Cat. No.: B1343698
CAS No.: 884494-61-5
M. Wt: 197.14 g/mol
InChI Key: VPFXCRBXBVXTFK-UHFFFAOYSA-N
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Description

Historical Context of Indole-2-carboxylic Acid Derivatives in Drug Development

The journey of indole-2-carboxylic acid derivatives in drug development is marked by a continuous evolution of understanding their therapeutic potential. Initially recognized for their broad biological activities, these compounds have been systematically optimized to target specific biological pathways. A significant breakthrough in their application came with the discovery of their potent antiviral properties, particularly as inhibitors of HIV-1 integrase. mdpi.comnih.gov Early research demonstrated that the indole-2-carboxylic acid core could effectively chelate the essential magnesium ions within the active site of the HIV-1 integrase enzyme, thereby inhibiting its strand transfer activity. mdpi.comnih.gov This foundational discovery paved the way for extensive structure-activity relationship (SAR) studies, where modifications at various positions of the indole (B1671886) ring were explored to enhance potency and overcome drug resistance. These investigations solidified the indole-2-carboxylic acid scaffold as a promising platform for the development of novel antiviral agents. rsc.orgresearchgate.net

Significance of Fluorine Substitutions in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to optimize various molecular properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound changes in a molecule's biological behavior. tandfonline.combenthamscience.com

Impact on Molecular Properties and Receptor Interactions

The introduction of fluorine can significantly alter the electronic properties of a molecule, which in turn can influence its binding affinity to target proteins. tandfonline.comchemxyne.com Due to its high electronegativity, fluorine can modulate the acidity or basicity of nearby functional groups, affecting ionization and, consequently, how a drug interacts with its biological target. researchgate.netnih.gov The small van der Waals radius of fluorine allows it to often substitute for a hydrogen atom with minimal steric hindrance, while its electronic effects can lead to more favorable electrostatic and hydrophobic interactions within a receptor's binding pocket. benthamscience.comresearchgate.net This can result in enhanced potency and selectivity of the drug candidate. researchgate.net

Influence on Metabolic Stability

A key advantage of fluorination in drug design is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comacs.org By strategically placing fluorine atoms at metabolically vulnerable sites on a molecule, medicinal chemists can block these metabolic pathways, leading to a longer half-life and improved bioavailability of the drug. nih.govacs.org This increased stability reduces the rate of drug clearance from the body, allowing for more sustained therapeutic effects. researchgate.net

Overview of Therapeutic Areas Targeted by Indole-2-carboxylic Acid Scaffolds

The versatility of the indole-2-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas. Its ability to interact with various biological targets has made it a valuable template for the design of new drugs for viral infections and cancer.

Antiviral Agents, including HIV-1 Integrase Inhibitors

One of the most significant applications of indole-2-carboxylic acid derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.govrsc.org This enzyme is crucial for the replication of the HIV-1 virus, and its inhibition effectively stops the viral life cycle. mdpi.comnih.gov The indole-2-carboxylic acid core has been identified as a potent scaffold for developing integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Through virtual screening and subsequent chemical synthesis, numerous derivatives have been developed with impressive inhibitory activities. mdpi.comnih.gov Structural optimizations, including the introduction of halogenated benzene (B151609) rings and other side chains, have led to compounds with significantly improved potency. rsc.orgresearchgate.net

Table 1: Antiviral Activity of Selected Indole-2-carboxylic Acid Derivatives

Compound Target IC50 (µM)
Indole-2-carboxylic acid (1) HIV-1 Integrase 32.37 rsc.org
Derivative 17a HIV-1 Integrase 3.11 rsc.orgresearchgate.net
Derivative 20a HIV-1 Integrase 0.13 mdpi.comnih.gov

Anticancer Activity and Cytotoxicity

The indole scaffold is a common feature in many natural and synthetic compounds with anticancer properties. mdpi.comnih.gov Indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. researchgate.netnih.gov Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit key proteins involved in tumor growth. nih.govnih.gov For example, certain derivatives have been designed to target the 14-3-3η protein, which is implicated in the progression of liver cancer. researchgate.netnih.gov The structural versatility of this scaffold allows for the development of compounds with cytotoxic activity against a range of human cancer cell lines. mdpi.comresearchgate.net

Table 2: Anticancer Activity of a Selected 1H-indole-2-carboxylic Acid Derivative

Compound Cell Line IC50 (µM)
Compound C11 Bel-7402 (Liver Cancer) Data not specified nih.gov
SMMC-7721 (Liver Cancer) Data not specified nih.gov
SNU-387 (Liver Cancer) Data not specified nih.gov
Hep G2 (Liver Cancer) Data not specified nih.gov
Hep 3B (Liver Cancer) Data not specified nih.gov
Bel-7402/5-Fu (Chemoresistant Liver Cancer) Data not specified nih.gov

Enzyme Inhibition

Derivatives of 4,5-difluoro-1H-indole-2-carboxylic acid have been investigated as inhibitors of several key enzymes implicated in pathological processes.

Cyclin-Dependent Kinase 2 (CDK2): Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com Indole-based compounds have been identified as potent inhibitors of CDK2. mdpi.com For instance, a series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and CDK2. Several of these compounds demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range. nih.gov Specifically, compounds 5g and 5i inhibited CDK2 with IC50 values of 33 ± 04 nM and 46 ± 05 nM, respectively. nih.gov This line of research underscores the potential of the indole-2-carboxamide scaffold in developing targeted cancer therapies. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are enzymes that play a critical role in immune evasion by cancer cells through the catabolism of tryptophan. nih.govfrontiersin.org Inhibition of these enzymes is a promising strategy in cancer immunotherapy. A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov One study identified a 6-acetamido-indole-2-carboxylic acid derivative, compound 9o-1 , as a potent dual inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov Further investigation led to the discovery of a para-benzoquinone derivative, 9p-O , which exhibited even stronger inhibition with IC50 values in the double-digit nanomolar range for both enzymes. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, contributing to diabetic complications. nih.govnih.gov Aldose reductase inhibitors (ARIs) are therefore of significant therapeutic interest. nih.govopenmedicinalchemistryjournal.com While specific studies on this compound derivatives as ARIs are not detailed in the provided context, the broader class of indole-based compounds has been explored for this purpose. nih.gov Carboxylic acid derivatives, in general, are a major class of ARIs. mdpi.comunipi.it

Table 1: Enzyme Inhibition by Indole-2-Carboxylic Acid Derivatives
Enzyme TargetCompoundInhibitory Activity (IC50)Reference
CDK2Compound 5g33 ± 04 nM nih.gov
CDK2Compound 5i46 ± 05 nM nih.gov
IDO1Compound 9o-11.17 µM nih.gov
TDOCompound 9o-11.55 µM nih.gov
IDO1Compound 9p-ODouble-digit nM nih.gov
TDOCompound 9p-ODouble-digit nM nih.gov

Cannabinoid Receptor Allosteric Modulation (CB1)

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key player in numerous physiological processes. unc.edu Allosteric modulators offer a nuanced approach to targeting this receptor, potentially avoiding the side effects associated with direct agonists or antagonists. unc.edu The indole-2-carboxamide structure has been pivotal in the discovery of the first allosteric modulators for the CB1 receptor. nih.gov

One of the pioneering compounds, Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), was found to positively cooperate with the binding of CB1 receptor agonists while exhibiting negative cooperativity with inverse agonists. nih.gov Another related compound, Org27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(94-dimethylamino-phenyl)-ethyl]-amide), also demonstrated this allosteric behavior. nih.govrealmofcaring.org These molecules act as insurmountable antagonists of receptor function, reducing the maximal effect of CB1 receptor agonists. nih.gov This discovery opened a new avenue for the therapeutic modulation of the endocannabinoid system. realmofcaring.org

Antimicrobial and Anti-TB Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-2-carboxamide derivatives have demonstrated significant potential in this area, particularly against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.

Several studies have highlighted the potent anti-TB activity of indole-2-carboxamides. nih.govrsc.org The 4,6-difluoro analogue 8h showed a minimum inhibitory concentration (MIC) of 0.70 µM against M. tb. nih.gov This was more active than some parent compounds and only two-fold less potent than its 4,6-dichloro counterpart (8g , MIC = 0.32 µM). nih.gov The mechanism of action for many of these compounds is believed to be the inhibition of MmpL3, a crucial transporter involved in the synthesis of the mycobacterial cell wall. researchgate.netnih.gov Further modifications led to the identification of compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), which exhibited excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tb strains, with an MIC of 0.012 µM. researchgate.net

Table 2: Anti-TB Activity of Indole-2-Carboxamide Derivatives
CompoundSubstitution on Indole RingMIC against M. tb (µM)Reference
Compound 8h4,6-difluoro0.70 nih.gov
Compound 8g4,6-dichloro0.32 nih.gov
Compound 264,6-difluoro0.012 researchgate.net

CFTR Potentiation

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and mutations in its gene cause cystic fibrosis (CF). nih.gov CFTR potentiators are a class of drugs that enhance the function of mutant CFTR channels at the cell surface. nih.gov While the provided information does not directly link this compound to CFTR potentiation, the indole scaffold is present in Tezacaftor , a CFTR corrector. mdpi.com The development of small molecules to modulate CFTR function is an active area of research, with compounds like Ivacaftor serving as a key potentiator. nih.govnih.govmdpi.com

Research Landscape of this compound and its Derivatives

The research landscape for this compound and its derivatives is dynamic and expanding. The core indole scaffold has proven to be a remarkably fruitful starting point for the development of compounds with a wide spectrum of biological activities. openmedicinalchemistryjournal.com Current research continues to explore the structure-activity relationships of these compounds to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The introduction of the difluoro substitution pattern is a key strategy in this optimization process. The diverse applications, from oncology and infectious diseases to neurological disorders, ensure that this chemical scaffold will remain an area of intense investigation in medicinal chemistry for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO2 B1343698 4,5-Difluoro-1H-indole-2-carboxylic acid CAS No. 884494-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFXCRBXBVXTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646541
Record name 4,5-Difluoro-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-61-5
Record name 4,5-Difluoro-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-1H-indole-2-carboxylic acid
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Synthetic Methodologies for 4,5 Difluoro 1h Indole 2 Carboxylic Acid

Established Synthetic Routes to the Indole-2-carboxylic Acid Core

The indole-2-carboxylic acid framework is a common structural motif in medicinal chemistry and natural products. Over the years, several reliable methods have been developed for its synthesis, with the Reissert and Fischer indole (B1671886) syntheses being among the most prominent.

Reissert Reductive Cyclization Approaches

The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids and their derivatives. The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. This initial step yields an ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, leads to the formation of the indole-2-carboxylic acid core. The reaction is versatile and can be adapted for a range of substituted o-nitrotoluenes, providing access to a variety of substituted indole-2-carboxylic acids.

The key steps in the Reissert synthesis are:

Condensation: An o-nitrotoluene reacts with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine, which then undergoes an intramolecular cyclization to form the indole ring.

Different reducing agents can be employed for the cyclization step, including zinc dust in acetic acid, ferrous sulfate (B86663) with ammonia, or catalytic hydrogenation, which can sometimes offer milder reaction conditions and improved yields.

Japp–Klingemann Variation of Fischer Indole Synthesis Adaptations

The Japp–Klingemann reaction is a powerful tool for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis. This method is particularly useful for the preparation of indole-2-carboxylic acids when starting from β-keto-acids or their esters. The reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the α-carbon of the β-keto-ester.

Azo Coupling: The resulting enolate anion attacks the aryl diazonium salt to form an azo compound.

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and the formation of a hydrazone.

This resulting hydrazone can then be subjected to the conditions of the Fischer indole synthesis, which involves treatment with a strong acid to induce cyclization and formation of the indole ring. By choosing an appropriate β-keto-ester, this method can be tailored to produce indole-2-carboxylic acid derivatives. The Fischer indole synthesis itself involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, with the elimination of ammonia. wikipedia.org

Specific Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic Acid and its Esters

The synthesis of the specifically substituted this compound and its esters requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry of the fluorine substituents.

Multi-step Synthesis from Fluorinated Aniline (B41778) Derivatives

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available fluorinated aniline. A plausible synthetic route begins with 3,4-difluoroaniline. This starting material can be converted into 5,6-difluoro-1H-indole-2,3-dione (5,6-difluoroisatin) through a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of a strong acid like sulfuric acid. google.com

The resulting 5,6-difluoroisatin can then be oxidatively cleaved to produce 2-amino-4,5-difluorobenzoic acid. This transformation is typically achieved using hydrogen peroxide in a basic solution. google.com The subsequent conversion of the amino-acid to the target indole-2-carboxylic acid would then involve further synthetic steps.

While a direct conversion from 2-amino-4,5-difluorobenzoic acid to this compound is not explicitly detailed in readily available literature, analogous syntheses often proceed through diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a handle for further manipulation and cyclization to form the indole ring.

Regioselective Iodination and Subsequent Cyclization

Regioselective functionalization of the indole core is another strategy to introduce substituents at specific positions. While direct iodination of the indole ring typically occurs at the C3 and C5 positions, a two-step procedure can be employed to achieve iodination at the C5 position of an indole-2-carboxylate. This involves an initial regioselective C3, C5-bis-iodination of ethyl 1H-indole-2-carboxylate, followed by a zinc-mediated dehalogenation at the C3 position to yield ethyl 5-iodo-1H-indole-2-carboxylate.

Although this method has been described for the synthesis of the 5-iodo derivative, a similar strategy could potentially be adapted for the synthesis of fluorinated analogues, provided a suitable fluorinated indole starting material is available. The challenge lies in the initial regioselective introduction of the fluorine atoms onto the indole ring.

Esterification Procedures

The esterification of this compound can be accomplished using standard methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water that is formed during the reaction.

Alternatively, the carboxylate can be converted to an ester via an SN2 reaction. This involves deprotonating the carboxylic acid with a base to form the carboxylate anion, which then acts as a nucleophile to attack a primary alkyl halide. This method is particularly useful for preparing esters of primary alcohols.

Hydrolysis of Esters to the Carboxylic Acid

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. This transformation is a critical step that is generally accomplished under alkaline conditions to yield the target carboxylic acid in high purity and yield.

Research into the synthesis of various indole-2-carboxylic acids has established reliable methods for this conversion. The use of aqueous potassium hydroxide (B78521) (KOH) in a solvent such as acetone (B3395972) is a common and effective method, often resulting in excellent yields of the desired acid. mdpi.com The reaction proceeds through a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification then furnishes the final carboxylic acid.

Alternatively, other alkali metal hydroxides can be employed. Mild alkaline hydrolysis using lithium hydroxide (LiOH) in an aqueous dimethoxyethane mixture has been shown to quantitatively yield the corresponding acid in related systems. clockss.org Sodium hydroxide (NaOH) is also a viable reagent for this transformation. clockss.org The choice of base and solvent system can be optimized to ensure complete reaction while minimizing any potential degradation of the sensitive indole ring, particularly if other functional groups are present.

The progress of the hydrolysis can be monitored by the disappearance of the ester's characteristic signals (e.g., the ethoxy or methoxy (B1213986) group protons) in 1H-NMR spectroscopy and the appearance of a broad signal for the carboxylic acid proton. mdpi.com

Table 1: Conditions for Alkaline Hydrolysis of Indole-2-Carboxylate Esters

ReagentSolvent SystemTypical YieldSource
Potassium Hydroxide (KOH)Aqueous AcetoneExcellent mdpi.com
Lithium Hydroxide (LiOH)Aqueous DimethoxyethaneNearly Quantitative clockss.org
Sodium Hydroxide (NaOH)Aqueous Dioxane/Methanol (B129727)/WaterN/A clockss.org

Novel Synthetic Approaches and Optimization Strategies

The synthesis of complex molecules like this compound necessitates the development of novel approaches and the optimization of existing methods to enhance efficiency, reduce waste, and improve product purity.

Development of Conditions to Eliminate Side Product Formation

A significant challenge in indole synthesis is the potential for side product formation. The indole nucleus, while aromatic, is electron-rich and susceptible to various side reactions, including oxidation, acid-catalyzed polymerization, and electrophilic substitution, most commonly at the C3 position. ed.ac.uk For instance, competitive oligomerization of the indole starting material can occur under certain conditions. ed.ac.uk

To mitigate these unwanted reactions, several strategies are employed:

N-Protection: The indole nitrogen is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. This strategy can prevent side reactions at the nitrogen and modulate the reactivity of the indole ring, thereby improving the yield and purity of subsequent transformations. clockss.org

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. For example, strong acidic conditions are often avoided to prevent polymerization. The choice of reagents is also critical; milder reagents are preferred to avoid degradation of the starting materials and products.

Inert Atmosphere: Reactions involving sensitive indole intermediates are frequently carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities and reduced yields.

Optimization focuses on developing reaction conditions that favor the desired pathway exclusively, often through systematic screening of solvents, bases, catalysts, and temperature profiles to identify a robust process window where side product formation is minimized.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. mdpi.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Key green chemistry considerations include:

Catalysis: The use of catalytic rather than stoichiometric quantities of reagents improves atom economy and reduces waste. The development of heterogeneous solid acid catalysts, for instance, offers advantages in terms of easy separation and reusability, which is beneficial from both an economic and environmental perspective. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic radiation are being explored to accelerate reaction rates, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. mdpi.com

Use of Safer Reagents: Employing less toxic and hazardous reagents is fundamental. For example, using hydrogen peroxide (H₂O₂) as a "green" oxidant in certain synthetic steps can replace traditional, more hazardous oxidizing agents, as its only byproduct is water. nih.gov

Biocatalysis: The use of enzymes as catalysts for specific transformations is a growing area of interest. rsc.org For the final hydrolysis step, employing an esterase could offer a mild and highly selective alternative to chemical hydrolysis, operating under neutral pH and ambient temperature. scilit.com

Challenges and Future Directions in Synthesis

Despite the established methods, the synthesis of this compound presents ongoing challenges and opportunities for future innovation.

Challenges:

Reactivity of Fluorinated Precursors: The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly alters the electron density and reactivity of the precursors. This can necessitate harsher reaction conditions for the key indole ring-forming cyclization step compared to non-fluorinated analogues, which may in turn lead to more side products.

Scale-up Issues: Transitioning a synthetic route from the laboratory bench to an industrial scale can present unforeseen challenges, including issues with heat transfer, mixing, and purification. nih.gov Ensuring process safety and consistency at a larger scale is a critical hurdle.

Future Directions:

Continuous Flow Synthesis: The development of continuous flow processes offers a promising avenue for the synthesis of this compound. rsc.org Flow chemistry can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up.

Advanced Catalysis: Further research into novel catalytic systems, including metal-free catalysts and biocatalysts, could lead to more efficient and selective synthetic routes. nih.govrsc.org

Computational Chemistry: The use of computational modeling and simulation can aid in predicting reaction outcomes, optimizing reaction conditions, and designing more efficient synthetic pathways, thereby reducing the need for extensive experimental screening.

One-Pot Procedures: Designing synthetic strategies that combine multiple steps into a single "one-pot" procedure can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources.

Addressing these challenges and exploring these future directions will be crucial for the continued development of improved and more sustainable methods for producing this compound.

Chemical Reactivity and Derivatization of 4,5 Difluoro 1h Indole 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is readily transformed into various derivatives such as esters, amides, and acid chlorides, providing key intermediates for further synthetic modifications.

Esterification of 4,5-Difluoro-1H-indole-2-carboxylic acid is a common transformation to protect the carboxylic acid, enhance solubility in organic solvents, or to modify its electronic properties. A prevalent method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. libretexts.org

Alternatively, esters can be synthesized in a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride, which is then treated with the desired alcohol. commonorganicchemistry.com Another method involves reaction with an alkylating agent like iodomethane (B122720) in the presence of a base. commonorganicchemistry.com

Table 1: Esterification of this compound
ReactantReagents and ConditionsProductReaction Type
This compoundMethanol (excess), H₂SO₄ (catalyst), HeatMethyl 4,5-difluoro-1H-indole-2-carboxylateFischer Esterification masterorganicchemistry.com
This compoundEthanol (excess), HCl (catalyst), HeatEthyl 4,5-difluoro-1H-indole-2-carboxylateFischer Esterification masterorganicchemistry.com

The formation of amides from this compound is a key reaction in medicinal chemistry, as the amide bond is a core component of many pharmaceutical agents. mychemblog.com Direct condensation with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent. nih.govfishersci.co.uk

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comnih.govresearchgate.net These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. fishersci.co.uk This methodology allows for the coupling of the indole (B1671886) acid with a wide variety of primary and secondary amines to produce a diverse library of indole-2-carboxamides. nih.govnih.gov

Table 2: Amide Formation from this compound Analogues
Carboxylic AcidAmineReagents and ConditionsProduct
4,6-Difluoroindole-2-carboxylic acidBenzylamine (B48309)HATU, DIPEA, DMFN-Benzyl-4,6-difluoro-1H-indole-2-carboxamide nih.gov
5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid4-(Piperidin-1-yl)phenethylamineBOP reagent, DIPEA, DCM5,7-Difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide nih.gov
1H-Indole-2-carboxylic acidSubstituted benzyl (B1604629) hydrazine (B178648)EDCI, DCMN'-(Substituted benzyl)-1H-indole-2-carbohydrazide mdpi.comsemanticscholar.org

For reactions with less reactive nucleophiles or to achieve higher yields, this compound can be converted to its highly reactive acid chloride derivative, 4,5-Difluoro-1H-indole-2-carbonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgcommonorganicchemistry.com The reaction with oxalyl chloride is often preferred as it is milder and the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. wikipedia.org A catalytic amount of DMF is commonly added to facilitate the reaction via the formation of the Vilsmeier reagent as the active chlorinating species. wikipedia.org

The resulting acid chloride is generally not isolated due to its sensitivity to moisture but is used immediately in the next step (in situ) to react with nucleophiles like alcohols or amines to form the corresponding esters or amides. fishersci.co.ukorgsyn.org

Table 3: Formation of 4,5-Difluoro-1H-indole-2-carbonyl chloride
ReactantReagents and ConditionsProduct Intermediate
This compound(COCl)₂, cat. DMF, DCM, Room Temperature4,5-Difluoro-1H-indole-2-carbonyl chloride orgsyn.orgcommonorganicchemistry.com
This compoundSOCl₂, Reflux4,5-Difluoro-1H-indole-2-carbonyl chloride

The synthesis of carbohydrazides from indole-2-carboxylic acids serves as a gateway to various heterocyclic systems. This is accomplished through the hydrazinolysis of the corresponding ester derivative, such as methyl or ethyl 4,5-difluoro-1H-indole-2-carboxylate. The reaction involves heating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol. mdpi.comresearchgate.net The resulting 4,5-Difluoro-1H-indole-2-carbohydrazide is a versatile intermediate that can be condensed with aldehydes, ketones, or other electrophiles to form hydrazones and subsequently cyclized into various heterocyclic structures. mdpi.comresearchgate.net

Table 4: Hydrazinolysis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate
ReactantReagents and ConditionsProduct
Ethyl 4,5-difluoro-1H-indole-2-carboxylateHydrazine hydrate, Ethanol, Reflux4,5-Difluoro-1H-indole-2-carbohydrazide mdpi.com

Functionalization of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for such reactions is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).

To avoid side reactions with the acidic N-H proton and the carboxylic acid group, functionalization of the indole ring is often carried out on the ester derivative, such as methyl or ethyl 4,5-difluoro-1H-indole-2-carboxylate.

Two classic reactions for C-3 functionalization are the Vilsmeier-Haack reaction and the Mannich reaction.

Vilsmeier-Haack Reaction: This reaction introduces a formyl (-CHO) group at the C-3 position. It employs the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically DMF. wikipedia.orgorganic-chemistry.org The electrophilic Vilsmeier reagent attacks the C-3 position, and subsequent hydrolysis of the resulting iminium salt yields the 3-formylindole derivative. wikipedia.org This aldehyde is a valuable precursor for synthesizing a variety of more complex indole derivatives.

Mannich Reaction: This is a three-component reaction that installs an aminomethyl group at the C-3 position. wikipedia.org It involves the reaction of the indole ester with formaldehyde (B43269) and a secondary amine (such as dimethylamine, piperidine, or morpholine) under acidic conditions. wikipedia.org An electrophilic Eschenmoser's salt or a pre-formed iminium ion attacks the nucleophilic C-3 position to yield the corresponding Mannich base. These products are useful synthetic intermediates themselves.

Table 5: Regioselective C-3 Functionalization of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate
ReactantReagents and ConditionsProductReaction Type
Ethyl 4,5-difluoro-1H-indole-2-carboxylate1. POCl₃, DMF; 2. Aqueous workupEthyl 4,5-difluoro-3-formyl-1H-indole-2-carboxylateVilsmeier-Haack Reaction wikipedia.orgorganic-chemistry.org
Ethyl 4,5-difluoro-1H-indole-2-carboxylateFormaldehyde, Dimethylamine, Acetic acidEthyl 3-((dimethylamino)methyl)-4,5-difluoro-1H-indole-2-carboxylateMannich Reaction wikipedia.org

Table of Compounds

Table 6: List of Chemical Compounds
Compound Name
This compound
4,6-Difluoroindole-2-carboxylic acid
5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid
1H-Indole-2-carboxylic acid
Methyl 4,5-difluoro-1H-indole-2-carboxylate
Ethyl 4,5-difluoro-1H-indole-2-carboxylate
N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide
5,7-Difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
N'-(Substituted benzyl)-1H-indole-2-carbohydrazide
4,5-Difluoro-1H-indole-2-carbonyl chloride
4,5-Difluoro-1H-indole-2-carbohydrazide
Ethyl 4,5-difluoro-3-formyl-1H-indole-2-carboxylate
Ethyl 3-((dimethylamino)methyl)-4,5-difluoro-1H-indole-2-carboxylate
Methanol
Ethanol
Sulfuric acid (H₂SO₄)
Hydrochloric acid (HCl)
Iodomethane
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
1-Hydroxybenzotriazole (HOBt)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
BOP reagent (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)
Dichloromethane (DCM)
Dimethylformamide (DMF)
N,N-diisopropylethylamine (DIPEA)
Benzylamine
4-(Piperidin-1-yl)phenethylamine
Benzyl hydrazine
Thionyl chloride (SOCl₂)
Oxalyl chloride ((COCl)₂)
Hydrazine hydrate (N₂H₄·H₂O)
Phosphorus oxychloride (POCl₃)
Formaldehyde
Dimethylamine
Acetic acid

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical tool for the elaboration of complex molecules. For the this compound scaffold, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-H bonds. The indole nucleus has several C-H bonds that can be targeted for functionalization, with the C3, C7, and C6 positions being of particular interest.

Recent studies on related indole systems have demonstrated that transition metal-catalyzed C-H activation is a viable strategy. While specific data for this compound is limited, general principles suggest that directing groups on the indole nitrogen can be employed to achieve site-selectivity. For instance, a removable directing group can facilitate palladium- or rhodium-catalyzed arylation or alkenylation at the less sterically hindered C7 position. Conversely, functionalization at the C3 position, which is electronically favored for electrophilic substitution, can also be achieved through carefully controlled reaction conditions. The fluorine substituents at the C4 and C5 positions are expected to decrease the electron density of the benzene (B151609) ring, thereby influencing the regioselectivity of C-H functionalization on the carbocyclic portion of the indole.

Table 1: Potential C-H Functionalization Strategies for this compound

PositionCatalyst/Reagent System (Hypothetical)Potential Product
C3Electrophilic reagents (e.g., Vilsmeier-Haack)3-Formyl-4,5-difluoro-1H-indole-2-carboxylic acid
C7Pd(OAc)₂ with a directing group on N17-Aryl-4,5-difluoro-1H-indole-2-carboxylic acid derivatives
C6Iridium-catalyzed borylation6-Boryl-4,5-difluoro-1H-indole-2-carboxylic acid for further coupling

Introduction of Alkyl Side Chains

The introduction of alkyl side chains to the this compound core can be accomplished through several synthetic methodologies. N-alkylation at the indole nitrogen is typically straightforward, achieved by deprotonation with a suitable base followed by reaction with an alkyl halide.

C-alkylation presents a greater challenge due to the multiple potential reaction sites. Friedel-Crafts type alkylations at the C3 position can be envisioned, although the electron-withdrawing fluorine atoms may deactivate the ring towards classical electrophilic substitution. More modern approaches, such as radical alkylation or transition metal-catalyzed cross-coupling reactions of a pre-halogenated indole, are likely to be more effective. For instance, a 3-halo-4,5-difluoro-1H-indole-2-carboxylic acid ester could undergo Suzuki or Negishi coupling with an appropriate alkyl-boron or alkyl-zinc reagent.

Halogenation and its Positional Impact

The regioselective halogenation of this compound provides valuable intermediates for further functionalization through cross-coupling reactions. The electronic properties of the difluorinated indole ring play a crucial role in determining the position of halogenation. The C3 position is the most nucleophilic and is therefore the most likely site for electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Halogenation at other positions, such as C6 or C7, would likely require more specialized conditions, potentially involving directed ortho-metalation strategies if a suitable directing group is installed on the indole nitrogen. The introduction of a halogen at a specific position can have a significant impact on the biological activity of the resulting derivatives and provides a handle for the synthesis of a diverse library of compounds.

Table 2: Regioselective Halogenation of this compound Derivatives

ReagentPosition of HalogenationReaction Conditions
N-Bromosuccinimide (NBS)C3Inert solvent, room temperature
N-Iodosuccinimide (NIS)C3Acetonitrile, room temperature
Directed lithiation followed by quenching with an electrophilic halogen sourceC7 or C6Strong base (e.g., LDA), low temperature

Introduction of Heteroaromatic and Phenyl Ring Substitutions

The synthesis of derivatives bearing heteroaromatic and phenyl ring substitutions is of significant interest for modulating the pharmacological properties of the this compound scaffold. These substitutions are most commonly introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

This approach necessitates the prior regioselective halogenation of the indole core. For example, a 3-bromo or 6-bromo-4,5-difluoro-1H-indole-2-carboxylic acid ester can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to yield the corresponding substituted derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Table 3: Cross-Coupling Reactions for Aryl and Heteroaryl Substitution

Reaction TypeSubstrateCoupling PartnerCatalyst System
Suzuki-Miyaura6-Bromo-4,5-difluoro-1H-indole-2-carboxylatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃
Buchwald-Hartwig7-Iodo-4,5-difluoro-1H-indole-2-carboxylateAniline (B41778) derivativePd₂(dba)₃, Xantphos, Cs₂CO₃

Chiral Synthesis of this compound Derivatives

The development of enantiomerically pure derivatives of this compound is crucial, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. Chiral synthesis can be approached in several ways, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.

One potential strategy involves the esterification of the carboxylic acid with a chiral alcohol, followed by separation of the resulting diastereomers and subsequent hydrolysis to obtain the enantiomerically pure acid. Alternatively, asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydro-amino acid derivative synthesized from the indole-2-carboxylic acid, could provide access to chiral amino acid analogs. The field of organocatalysis also offers promising avenues for the enantioselective functionalization of the indole core, leading to chiral derivatives. While specific examples for the chiral synthesis of this compound derivatives are not extensively reported, the application of established asymmetric methodologies to this scaffold holds significant potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

Influence of Difluorination on Biological Activity

The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity imparts a strong inductive effect, which can increase the acidity of the carboxylic acid group, thereby influencing its binding affinity to biological targets. libretexts.org This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which may improve membrane permeability.

In the context of indole-2-carboxylic acid derivatives, fluorination has been shown to be a viable strategy for enhancing biological activity. For instance, studies on antitubercular agents revealed that a 4,6-difluoro-substituted indole-2-carboxamide was more potent than some non-fluorinated or differently halogenated analogs. nih.gov Specifically, the 4,6-difluoro analogue 8h (MIC = 0.70 μM) was more active than the parent N-rimantadine-4,6-dimethylindole-2-carboxamide (4 ) (MIC = 0.88 μM). nih.gov This highlights the positive impact that specific difluorination patterns can have on potency.

SAR of Indole-2-carboxylic Acid Scaffold Modifications

Systematic modifications of the indole-2-carboxylic acid scaffold have been crucial in elucidating the structural requirements for various biological activities, including enzyme inhibition and receptor modulation. nih.govnih.gov The key positions for modification include the C-2 carboxylic acid, the N-1 indole (B1671886) nitrogen, the C-3 position, and the peripheral benzene (B151609) ring (C-4, C-5, C-6, and C-7).

The carboxylic acid at the C-2 position is a critical functional group, often involved in key interactions with biological targets, such as chelating metal ions in enzyme active sites. mdpi.comnih.gov However, its acidic nature can limit cell permeability and bioavailability. Consequently, converting the carboxylic acid to bioisosteres like amides or esters is a common prodrug or optimization strategy. nih.gov

In the development of antitubercular agents, amide coupling of 4,6-difluoroindole-2-carboxylic acid with amines like benzylamine (B48309) rendered highly active compounds. nih.gov This suggests that for certain targets, the hydrogen bonding capabilities of the amide group are preferred over the ionic interactions of the carboxylate. Similarly, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers, indicating that more complex modifications at the C-2 position can lead to novel mechanisms of action. nih.gov

However, for other targets, the free carboxylic acid is essential. In the development of HIV-1 integrase inhibitors, it was observed that the indole core and the C-2 carboxyl group chelate two Mg²⁺ ions within the active site of the enzyme. mdpi.comnih.gov Esterification of the C-2 carboxyl group in these derivatives led to a loss of activity, confirming the necessity of the free acid for the metal-chelating mechanism. nih.gov

Table 1: Effect of C-2 Position Modification on HIV-1 Integrase Inhibition

For antioxidant indole-2-carboxamides, the introduction of a para-fluorobenzyl ring on the indole nitrogen was found to have a positive effect on the superoxide (B77818) anion scavenging activity in one case, though this was not a general trend across all tested compounds. tandfonline.com Research on selective Mcl-1 inhibitors involved substituting a benzenesulfonyl group at the N-1 position to achieve a preferred geometry for accessing a specific pocket (p1) in the target protein. nih.gov In other studies, simple alkylation with groups like allyl or benzyl (B1604629) at the N-1 position has been used to generate libraries of derivatives for biological screening. mdpi.com The unsubstituted indole nitrogen is also considered important for the antioxidant activity of some C-3 substituted indoles, as its presence is mandatory for the proposed free radical quenching mechanism. nih.gov

The C-3 position is a frequent site for substitution, and the nature of the group at this position often has a profound influence on biological activity. acs.org

Apoptosis Induction: In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C-3 position was found to be critical for apoptotic activity. Replacing a C-3 methyl group with a phenyl group led to a 20-fold increase in potency. nih.gov

HIV-1 Integrase Inhibition: For HIV-1 integrase inhibitors, introducing a long, hydrophobic branch at the C-3 position was a successful strategy to improve interaction with a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov This modification, combined with other optimal substitutions, led to compound 20a , which had an IC₅₀ of 0.13 μM. mdpi.com

CB1 Allosteric Modulators: In the development of cannabinoid receptor 1 (CB1) allosteric modulators based on the indole-2-carboxamide scaffold, the C-3 position was found to prefer a linear alkyl group. acs.org Increasing the alkyl chain length from ethyl to n-pentyl enhanced the allosteric effect. acs.org

The diverse roles of the C-3 substituent highlight its importance in tailoring derivatives towards specific biological targets.

Halogenation on the benzene ring of the indole scaffold is a key strategy for modulating activity, lipophilicity, and binding interactions. The position and nature of the halogen can have distinct effects.

In the development of antitubercular indole-2-carboxamides, substitutions at the C-4 and C-6 positions were found to be optimal for activity. nih.gov A comparison between di-halogenated analogues showed that the 4,6-dichloro derivative (8g ) was the most potent (MIC = 0.32 μM), being nearly three-fold more active than the 4,6-dimethyl parent compound (4 ) and two-fold more potent than its 4,6-difluoro counterpart (8h , MIC = 0.70 μM). nih.gov This suggests that while fluorination is beneficial, larger halogens like chlorine can, in some cases, provide superior activity, possibly due to increased lipophilicity or specific halogen bonding interactions. nih.gov

For HIV-1 integrase inhibitors, introducing a halogenated phenyl group at the C-6 position was proposed to improve π-π stacking interactions with the viral DNA. nih.gov This strategy led to compound 17a , which demonstrated markedly improved integrase inhibition (IC₅₀ = 3.11 µM) compared to the unsubstituted parent compound (IC₅₀ = 32.37 µM). nih.gov Similarly, in a different series of HIV-1 integrase inhibitors, a 6-((2,4-difluorophenyl)amino) group was incorporated, contributing to potent activity. mdpi.com

Table 2: Comparison of Halogen Substitution Patterns on Antitubercular Activity

Beyond the C-5 and C-6 positions, substitutions at C-4 and C-7 also play a significant role in defining the SAR of indole-2-carboxylic acid derivatives.

In the pursuit of selective CysLT1 antagonists, the effects of substituents around the indole ring were investigated. nih.gov It was found that substitution at the C-4 position was the least favorable for activity. In contrast, methoxy (B1213986) group substitution at the C-7 position was the most favorable, leading to one of the most potent and selective antagonists in the series, compound 17k , with an IC₅₀ of 5.9 nM for CysLT1. nih.gov This demonstrates that the C-7 position can be modified to enhance potency and selectivity, likely by interacting with a specific sub-pocket of the receptor.

In another study on HIV-1 integrase inhibitors, a series of derivatives were synthesized with substitutions at the C-6 position. mdpi.com The introduction of a 6-((3-fluoro-4-methoxyphenyl)amino) group, combined with a C-3 side chain, resulted in the highly potent compound 20a (IC₅₀ = 0.13 µM), illustrating a successful multi-substitution strategy targeting different regions of the enzyme complex. mdpi.com

QSAR and 3D-QSAR Analysis of 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new derivatives and guiding synthetic efforts. For a QSAR study, a dataset of compounds with varying structural modifications and their corresponding measured biological activities is required.

A typical 2D-QSAR model for a series of compounds might be represented by an equation like:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents coefficients and the descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP) properties of the substituents.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. The output is often visualized as contour maps, indicating regions where modifications would likely enhance or diminish activity.

However, specific QSAR or 3D-QSAR models developed exclusively for derivatives of this compound have not been identified in the surveyed literature. The development of such models would depend on the synthesis and biological evaluation of a focused library of these specific derivatives.

Pharmacophore Modeling and Design of Novel Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with potentially improved activity.

The process involves:

Aligning a set of active molecules.

Identifying common chemical features.

Generating a 3D hypothesis of the essential features and their spatial relationships.

This pharmacophore can then be used to screen virtual libraries for novel scaffolds or to guide the modification of existing ones. For the this compound core, a hypothetical pharmacophore would likely include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor/anionic center (the carboxylic acid), and an aromatic region (the indole ring). The specific influence of the fluorine atoms at the 4 and 5 positions would be a key aspect to model, as they can significantly alter local electronics and binding interactions. Despite the potential utility, specific pharmacophore models derived from and for this compound derivatives are not described in available research.

Computational Approaches in SAR and SPR

Computational chemistry offers a powerful toolkit for exploring SAR and SPR. Beyond QSAR and pharmacophore modeling, methods like molecular docking and molecular dynamics (MD) simulations are crucial.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For a derivative of this compound, docking studies could elucidate how the difluoro-substitution pattern influences binding affinity and selectivity. The fluorine atoms can form specific interactions (e.g., hydrogen bonds, halogen bonds) or alter the conformation of the molecule to better fit the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses identified through docking.

These computational approaches are foundational to modern drug discovery. However, the application of these methods to generate specific SAR and SPR data for derivatives of this compound is not documented in the accessible scientific literature. Research in this specific area would be necessary to build these detailed computational models.

Pharmacological and Biological Research of 4,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

Target Identification and Validation

The therapeutic potential of 4,5-Difluoro-1H-indole-2-carboxylic acid derivatives is being explored through their interaction with various biological targets, including enzymes, receptors, and DNA.

Derivatives of the indole-2-carboxylic acid scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.

Integrase: As a critical enzyme in the life cycle of HIV-1, integrase is a major target for antiviral drug development. nih.govnih.gov Indole-2-carboxylic acid derivatives have been developed as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.orgresearchgate.net These compounds function by chelating the two Mg²⁺ ions within the enzyme's active site. nih.govnih.govmdpi.com Through structural optimization, derivative 20a was developed, which demonstrated a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govnih.govmdpi.com Another derivative, 17a , also showed significant inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a pivotal target in cancer chemotherapy due to its role in cell cycle regulation. nih.gov A series of 5-substituted-indole-2-carboxamides have been identified as potential dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and CDK2. nih.gov Several of these compounds exhibited potent antiproliferative activity. nih.govnih.gov Specifically, compounds 5i and 5j were highlighted as potential dual EGFR and CDK2 inhibitors. nih.gov Further studies showed that compounds 5d, 5i, 5j, and 5k demonstrated significant activity against CDK2, with IC₅₀ values of 23, 27, 34, and 19 µM, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy. nih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against both enzymes. nih.gov One of the most potent dual inhibitors identified was compound 9o-1 , with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, a para-benzoquinone derivative, 9p-O , showed strong inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.gov

Aldose Reductase (AR): Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications. openmedicinalchemistryjournal.comnih.govnih.gov Aldose Reductase Inhibitors (ARIs) are a key therapeutic strategy, and many fall into the class of carboxylic acid derivatives. openmedicinalchemistryjournal.comnih.govresearchgate.net These inhibitors typically possess a polar group that interacts with the "anion-binding pocket" of the enzyme's active site. nih.gov While specific studies on 4,5-difluoro derivatives are not detailed, the indole-based scaffold is recognized for its potential in developing bifunctional aldose reductase inhibitors that also possess antioxidant properties. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
20aHIV-1 Integrase0.13 μM nih.govnih.govmdpi.com
17aHIV-1 Integrase3.11 μM rsc.orgresearchgate.net
5kCDK219 µM nih.gov
5dCDK223 µM nih.gov
9o-1IDO11.17 μM nih.gov
9o-1TDO1.55 μM nih.gov
9p-OIDO1/TDODouble-digit nM range nih.gov

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a G protein-coupled receptor involved in numerous physiological processes. Substituted 1H-indole-2-carboxamides have been synthesized and evaluated as allosteric modulators of the CB1 receptor. nih.gov Structure-activity relationship studies revealed that modulation potency was enhanced by a chloro or fluoro group at the C5 position of the indole (B1671886) ring. nih.gov A potent CB1 allosteric modulator, 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), was identified with a binding affinity (Kₑ) of 259.3 nM. researchgate.net

Histamine H3 Receptor (H3R): The H3 receptor is a presynaptic G protein-coupled receptor that modulates the release of histamine and other neurotransmitters, making it a therapeutic target for neuronal disorders. biorxiv.org While research on this compound derivatives specifically targeting H3R is not extensively documented, related heterocyclic structures like 4,5-dihydropyridazin-3-ones have been investigated as H3R inverse agonists. nih.gov The general strategy for H3R ligands involves a basic amine moiety connected via a linker to a central scaffold.

Certain derivatives of indole-2-carboxylic acid have been shown to interact with DNA. A dinuclear copper(II) complex with indole-2-carboxylic acid as the ligand, [Cu₂(C₉H₆O₂N)₄(H₂O)₂]·2H₂O , was synthesized and its binding ability to calf thymus DNA (CT-DNA) was examined. nih.gov The results suggested that the complex likely binds to DNA via an intercalation mode. nih.gov Furthermore, binding mode analysis of the HIV-1 integrase inhibitor 17a revealed that its C6 halogenated benzene (B151609) ring could effectively bind with viral DNA through a π–π stacking interaction. rsc.orgresearchgate.net

In Vitro Biological Activity Assessments

The biological effects of these derivatives have been further characterized through various in vitro assays, particularly focusing on their anticancer and antiviral properties.

Indole derivatives are promising candidates for anticancer agents due to their cytotoxic effects on cancer cells, often with less toxicity toward normal cells. nih.gov Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

For instance, compound C11 displayed potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Another study identified compound 4e as having high cytotoxicity, with an average IC₅₀ of 2 µM across MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. nih.gov Indole-aryl amide derivative 5 showed noteworthy selectivity and activity against HT29 (colon), PC3 (prostate), and Jurkat J6 (T-cell leukemia) cells, with IC₅₀ values of 2.61, 0.39, and 0.37 µM, respectively. mdpi.com Furthermore, a series of indole-2-carboxamides, including compounds 5d, 5e, 5h, 5i, 5j, and 5k , were effective against the MCF-7 breast cancer cell line with GI₅₀ values ranging from 0.95 µM to 1.50 µM. nih.gov

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
5Jurkat J6 (T-cell leukemia)0.37 µM mdpi.com
5PC3 (Prostate)0.39 µM mdpi.com
5kMCF-7 (Breast)0.95 µM nih.gov
4eMCF-7, A549, HCT2.0 µM (average) nih.gov
5HT29 (Colon)2.61 µM mdpi.com
6e, 9lHepG2, A549, MCF73.78 - 24.08 µM researchgate.net
C11Liver Cancer Lines (Bel-7402, etc.)Potent Inhibition nih.gov

The antiviral properties of indole-2-carboxylate derivatives have been investigated against a spectrum of viruses. nih.govnih.gov As discussed previously, these compounds are effective inhibitors of HIV-1 integrase. nih.govnih.govrsc.org Beyond HIV, studies have shown broader-spectrum antiviral activity. nih.govnih.gov For example, compound 8f exhibited the highest activity against the Coxsackie B3 (Cox B3) virus. nih.govnih.gov Additionally, compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that modifications at various positions on the indole ring can influence antiviral potency. nih.govnih.govresearchgate.net

CompoundVirusActivity (IC₅₀)Reference
20aHIV-1 (Integrase Target)0.13 µM nih.govnih.govmdpi.com
17aHIV-1 (Integrase Target)3.11 µM rsc.orgresearchgate.net
14fInfluenza A7.53 µM nih.govnih.gov
8fCoxsackie B3 VirusHigh Activity (SI = 17.1) nih.govnih.gov

Antioxidant Potentials

Derivatives of indole-2-carboxylic acid have been investigated for their ability to counteract oxidative stress by neutralizing free radicals. Research into two series of novel indole-2-carboxylic acid derivatives demonstrated their potential as antioxidant agents. nih.gov In one series of N-substituted derivatives, compound 3g was identified as having high antioxidant activity. nih.gov In a second series of indole-2-carboxamides, compounds 5b and 5c exhibited notable potential. nih.gov The antioxidant capacity of these compounds is often attributed to the indole nucleus's ability to donate a hydrogen atom from the N-H group, thereby stabilizing free radicals. The specific electronic effects of difluoro-substitution on the benzene portion of the indole ring can further enhance this activity by modifying the electron density and reactivity of the molecule.

Table 1: Antioxidant Activity of Selected Indole-2-Carboxylic Acid Derivatives

Immunomodulatory Activity

Derivatives of indole-2-carboxylic acid have emerged as significant modulators of the immune system, particularly through the inhibition of enzymes involved in tryptophan metabolism. Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes that are considered important targets for tumor immunotherapy. nih.govresearchgate.net Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range. nih.gov For instance, compound 9o-1 was found to be a highly potent inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov By inhibiting these enzymes, these compounds can prevent the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment, thereby restoring T-cell function and enhancing anti-tumor immunity.

Anti-parasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. sigmaaldrich.comnih.gov Substituted indole derivatives have been identified through phenotypic screening as having activity against T. cruzi. sigmaaldrich.com Medicinal chemistry efforts have focused on optimizing these indole scaffolds to improve their potency and metabolic stability. sigmaaldrich.comnih.gov While some lead compounds showed promising antiparasitic activity in both acute and chronic mouse models of Chagas disease, challenges related to their pharmacokinetic properties have been encountered. sigmaaldrich.com For example, one of the most potent compounds in a series of 4-(2-pyridyl)morpholine derivatives, compound 24 , had a pEC50 of 6.5 against the intracellular parasite. sigmaaldrich.comnih.gov Another potent compound, 56 , which featured a thiomorpholine 1,1-dioxide moiety, also displayed a pEC50 of 6.5. nih.gov

Mycobacterium tuberculosis Growth Inhibition

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (M. tb) has created an urgent need for new antitubercular agents. Indole-2-carboxamides have been identified as a promising class of compounds targeting M. tb. The mechanism of action for many of these compounds is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov

Research has shown that substitutions on the indole ring significantly impact the anti-TB activity. For example, a 4,6-difluoro analogue, compound 8h , was found to be a potent inhibitor of the drug-sensitive M. tb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.70 μM. nih.gov This potency was considerably higher than that of the first-line anti-TB drug ethambutol (EMB), which has an MIC of 4.89 μM. nih.gov Another related compound, 8g , with 4,6-dichloro substituents, showed even greater activity with an MIC of 0.32 μM, highlighting the influence of halogen substitutions on potency. nih.gov These compounds also demonstrated high selectivity, with minimal cytotoxicity against mammalian Vero cells. nih.gov

Table 2: Anti-Mycobacterial Activity of Selected Indole-2-Carboxamide Derivatives

Cellular Mechanisms of Action

Induction of Apoptosis

Several derivatives of indole-2-carboxamide have demonstrated potent antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanism often involves the activation of the caspase cascade, which plays a central role in the execution of apoptosis. nih.gov Studies on breast cancer cell lines (MCF-7) showed that certain indole-2-carboxamide derivatives, such as compounds 5d and 5e , were effective in initiating apoptosis. nih.gov These compounds were observed to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, they were shown to activate key executioner caspases, such as Caspase-3, which is responsible for cleaving various cellular proteins and bringing about the morphological changes characteristic of apoptosis. nih.gov

Interference with DNA Replication

A critical mechanism of action for a class of indole-2-carboxylic acid derivatives is the interference with DNA replication processes, particularly through the inhibition of viral enzymes like HIV-1 integrase. nih.govnih.gov This enzyme is essential for the replication of HIV by catalyzing the insertion of viral DNA into the host cell's genome. nih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

The core structure, featuring the indole nucleus and the C2 carboxyl group, is capable of chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for its catalytic function. nih.govnih.gov Structural optimization of this scaffold has led to the development of highly potent derivatives. For example, compound 20a demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.govnih.gov This interference with the integrase-mediated DNA strand transfer effectively halts the viral replication cycle. nih.gov

Table 3: HIV-1 Integrase Inhibitory Activity

Modulation of Biological Pathways

Derivatives of the indole-2-carboxylic acid scaffold have been extensively investigated for their ability to modulate various biological pathways, demonstrating a broad spectrum of therapeutic potential. These derivatives act on specific molecular targets, leading to the inhibition or activation of pathways implicated in a range of diseases, from viral infections to cancer and metabolic disorders.

Antiviral Activity: A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. rsc.orgnih.gov These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is essential for its strand transfer activity. mdpi.comnih.govnih.gov Structural optimization of the indole core has led to the development of potent inhibitors. For instance, the introduction of a C6 halogenated benzene ring was shown to enhance binding with the viral DNA through π–π stacking interactions. rsc.orgnih.gov Further modifications, such as adding a long branch at the C3 position of the indole ring, improved interactions with a hydrophobic cavity near the enzyme's active site, significantly increasing inhibitory effects. mdpi.comnih.gov One such derivative, compound 20a , demonstrated a remarkable integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

Anticancer and Immunomodulatory Effects: In the realm of oncology, derivatives of indole-2-carboxylic acid have been identified as potent modulators of pathways critical to cancer cell proliferation and immune evasion.

Enzyme Inhibition: Certain indole-2-carboxamide derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell signaling. nih.gov Compound 5e was identified as a particularly potent antiproliferative agent, with a strong anti-CDK2 activity (IC₅₀ = 13 nM). nih.gov The antiproliferative activity of these compounds is linked to their ability to induce apoptosis, as evidenced by their effects on markers such as Caspases 3, 8, and 9, Cytochrome C, Bax, and Bcl2. nih.gov

Immunotherapy Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.gov A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.gov Compound 9o-1 emerged as a highly effective dual inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

Other Biological Targets: The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas. Derivatives have been designed as antitubercular agents, with some showing potent activity against Mycobacterium tuberculosis. nih.gov For example, the 4,6-difluoro analogue 8h exhibited a minimum inhibitory concentration (MIC) of 0.70 μM. nih.gov Additionally, other research has explored these derivatives as inhibitors of Fructose-1,6-bisphosphatase (FBPase) for potential anti-diabetic applications and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netacs.org

Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
CompoundTarget Pathway/EnzymeActivity MetricValueDisease Area
Compound 17aHIV-1 IntegraseIC₅₀3.11 μMHIV/AIDS
Compound 20aHIV-1 IntegraseIC₅₀0.13 μMHIV/AIDS
Compound 5eCDK2IC₅₀13 nMCancer
Compound 9o-1IDO1IC₅₀1.17 μMCancer
Compound 9o-1TDOIC₅₀1.55 μMCancer
Compound 8hM. tuberculosisMIC0.70 μMTuberculosis

Prodrug Strategies and Targeted Delivery

Prodrug Design: The carboxylic acid group at the C2 position of the indole ring is an ideal functional handle for prodrug modification. nih.gov Esterification is a common and generally applicable strategy to mask the polar carboxylic acid, converting it into a more lipophilic ester. nih.govnih.gov This modification can significantly enhance the molecule's ability to cross cell membranes via passive diffusion. nih.gov Once inside the body or target cell, the ester linkage can be cleaved by ubiquitous esterase enzymes, releasing the active carboxylic acid parent drug. nih.gov This approach has been successfully used for various drugs to improve oral bioavailability. nih.gov

A more sophisticated prodrug strategy involves conjugating the indole-based derivative to another molecule to enhance its therapeutic index. For example, kinetically inert platinum(IV) complexes have been developed as prodrugs for platinum(II) anticancer agents. mdpi.com In one study, an indole-based derivative, 5-benzyloxyindole-3-acetic acid , was incorporated as an axial ligand in such a platinum(IV) complex. This strategy not only facilitates delivery of the cytotoxic platinum agent but can also introduce additional biological activity from the indole ligand itself, potentially leading to synergistic anticancer effects. mdpi.com

Targeted Delivery: To minimize systemic exposure and increase drug concentration at the site of action, derivatives of this compound can be encapsulated within nanocarriers. Multifunctional nanogels, for instance, are being explored as promising carriers for delivering therapeutic agents across the blood-brain barrier (BBB). nih.gov By modifying the surface of these nanocarriers with specific ligands or functional groups (e.g., amines, carboxylic acids), it is possible to tailor their properties for targeted delivery to specific tissues, such as the brain. nih.gov Such systems could be particularly valuable for treating central nervous system disorders or brain tumors with indole-based therapeutics. nih.govnih.gov

Preclinical Evaluation and Drug Development Potential of 4,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before significant resources are invested in their development. For derivatives of 4,5-Difluoro-1H-indole-2-carboxylic acid, various computational models can be employed to estimate their pharmacokinetic and safety profiles.

Generally, ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models. These models are built on experimental data from large compound libraries and can predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.org For instance, properties like lipophilicity (logP) and aqueous solubility are key determinants of oral absorption. researchgate.net

Many in silico assessments also evaluate compounds against established drug-likeness rules, such as Lipinski's rule of five and Veber's rule, which provide a preliminary indication of oral bioavailability. nih.gov Toxicity predictions can identify potential for carcinogenicity, mutagenicity, and other adverse effects based on the presence of specific structural motifs or toxicophores. researchgate.net While specific in silico data for this compound derivatives are not extensively published in public literature, predictions can be extrapolated from general indole-based structures and similar carboxylic acids.

Table 1: Predicted ADMET Properties of Indole (B1671886) Carboxylic Acid Derivatives (Illustrative)

Property Predicted Outcome Implication
Absorption
Human Intestinal Absorption Moderate to High Likely suitable for oral administration.
Caco-2 Permeability Low to Moderate May require formulation strategies to enhance absorption.
P-glycoprotein Substrate Likely Potential for drug-drug interactions and efflux from target cells.
Distribution
Blood-Brain Barrier (BBB) Penetration Low Reduced risk of central nervous system side effects.
Plasma Protein Binding High May affect the free drug concentration and efficacy.
Metabolism
CYP450 2D6 Inhibition Unlikely Lower potential for metabolic drug-drug interactions.
CYP450 3A4 Inhibition Possible Potential for interactions with co-administered drugs.
Excretion
Renal Excretion Primary route Clearance is likely dependent on kidney function.
Toxicity
AMES Mutagenicity Unlikely Low predicted risk of causing genetic mutations.
hERG Inhibition Low Probability Reduced risk of cardiotoxicity.

Metabolic Stability and Pharmacokinetics

The carboxylic acid group is a primary site for metabolism, often undergoing glucuronidation to form an acyl glucuronide. This process significantly increases the water solubility of the compound, facilitating its excretion. The fluorine atoms on the benzene (B151609) ring of this compound are expected to influence its metabolism. Fluorine substitution can block sites of potential hydroxylation, thereby increasing metabolic stability and potentially extending the drug's half-life. However, the presence of fluorine can also alter the electronic properties of the molecule, which may affect its interaction with metabolic enzymes.

Pharmacokinetic studies on related indole derivatives have shown that they are often well-absorbed orally and exhibit variable plasma protein binding. nih.gov The primary route of elimination for many carboxylic acid-containing drugs is renal excretion of the parent compound and its metabolites. The specific pharmacokinetic parameters for derivatives of this compound would need to be determined through in vitro studies using liver microsomes and hepatocytes, followed by in vivo studies in animal models.

Toxicology of Indole Carboxylic Acids

The toxicological profile of indole carboxylic acids is a crucial aspect of their preclinical evaluation. Generally, the parent compound, indole-2-carboxylic acid, is classified as an irritant. nih.gov Safety data indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov It is also listed as harmful if swallowed or in contact with skin. nih.gov However, the toxicological properties have not been fully investigated. fishersci.com

It is important to note that the toxicity of indole derivatives can vary significantly based on their substitution patterns. For example, certain synthetic indole and indazole carboxylates have been identified as synthetic cannabinoid receptor agonists with significant clinical toxicity, including agitation, reduced consciousness, and seizures. nih.gov While these compounds are structurally distinct from the therapeutic agents being discussed, it highlights the potential for diverse biological activity within the broader indole carboxylate class.

Preclinical toxicology studies for any new this compound derivative would involve a battery of tests, including acute toxicity studies in rodents, genotoxicity assays (e.g., Ames test), and repeat-dose toxicity studies to identify any potential target organ toxicity.

Table 2: GHS Hazard Classifications for Indole-2-carboxylic Acid

Hazard Statement Code Hazard Statement Classification
H302 Harmful if swallowed Acute toxicity, oral [Warning]
H312 Harmful in contact with skin Acute toxicity, dermal [Warning]
H315 Causes skin irritation Skin corrosion/irritation [Warning]
H319 Causes serious eye irritation Serious eye damage/eye irritation [Warning]
H335 May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning]

Source: PubChem CID 72899 nih.gov

Clinical Translation Potential and Challenges

Derivatives of indole-2-carboxylic acid have shown potential in various therapeutic areas. For instance, specific derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors, demonstrating potent antiviral activity in vitro. mdpi.comnih.gov This indicates that the indole-2-carboxylic acid scaffold is a promising starting point for the development of new medicines.

The clinical translation potential of this compound derivatives will depend on achieving a balance between therapeutic efficacy and an acceptable safety profile. The difluoro substitution is a strategic modification aimed at improving metabolic stability and potency.

Potential Advantages for Clinical Translation:

Established Scaffold: The indole-2-carboxylic acid core is a known pharmacophore for various biological targets. mdpi.comnih.gov

Metabolic Stability: Fluorine substitution can enhance metabolic stability, potentially leading to improved pharmacokinetic properties.

Therapeutic Promise: Demonstrated activity in areas like virology suggests broad potential. mdpi.com

Challenges to Overcome:

Safety and Toxicology: The potential for irritation and other toxicities associated with the indole carboxylic acid class must be thoroughly evaluated and mitigated through structural modification. nih.gov

Metabolic Profile: While fluorine can block metabolism, it can also lead to the formation of unique metabolites that require characterization and safety assessment. The formation of reactive acyl glucuronide metabolites is a potential concern for some carboxylic acids.

Off-Target Effects: The indole scaffold can interact with a variety of biological targets, necessitating comprehensive screening to ensure selectivity and avoid unwanted side effects.

Advanced Characterization Techniques for 4,5 Difluoro 1h Indole 2 Carboxylic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation (NMR, IR, MS, UV-Vis)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 4,5-Difluoro-1H-indole-2-carboxylic acid and its analogues. Each technique provides unique information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of indole-2-carboxylic acid derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For indole-2-carboxylic acids, the acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–13 ppm. libretexts.org The indole (B1671886) N-H proton also appears as a broad singlet, generally between 11.0 and 12.0 ppm. nih.govmdpi.com Protons attached to the indole ring resonate in the aromatic region, typically between 7.0 and 8.0 ppm. mdpi.comsemanticscholar.orgchemicalbook.com The specific chemical shifts and coupling constants are influenced by the position and nature of substituents on the indole ring.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 160–180 ppm range. libretexts.org Carbons of the indole ring appear between approximately 100 and 140 ppm. mdpi.comsemanticscholar.org The presence of fluorine atoms, as in this compound, will induce characteristic C-F couplings, which are invaluable for confirming the positions of the fluorine substituents.

Table 1: Typical NMR Chemical Shift Ranges for Indole-2-Carboxylic Acid Derivatives This table is interactive. Click on the headers to sort.

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Carboxylic Acid (-COOH) 10.0 - 13.0 Broad singlet, exchangeable with D₂O. libretexts.org
¹H Indole (-NH) 11.0 - 12.0 Broad singlet. nih.govmdpi.com
¹H Aromatic (Indole Ring) 7.0 - 8.0 Complex splitting patterns depending on substitution. semanticscholar.org
¹³C Carbonyl (-C OOH) 160 - 180 Deshielded carbon. libretexts.org
¹³C Aromatic (Indole Ring) 100 - 140 Shifts influenced by substituents. semanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands. masterorganicchemistry.com

The O-H stretching vibration of the carboxylic acid group appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding. The N-H stretch of the indole ring typically appears as a sharper peak around 3300–3500 cm⁻¹. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense peaks in the spectrum, found in the range of 1670–1710 cm⁻¹. mdpi.compressbooks.pub The exact position depends on the extent of hydrogen bonding. Aromatic C=C stretching vibrations from the indole ring are observed in the 1450–1620 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Indole-2-Carboxylic Acids This table is interactive. Click on the headers to sort.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
N-H Stretch Indole 3300 - 3500 Medium, Sharp
C=O Stretch Carboxylic Acid 1670 - 1710 Strong, Sharp
C=C Stretch Aromatic Ring 1450 - 1620 Medium to Strong
C-O Stretch Carboxylic Acid 1200 - 1300 Strong
O-H Bend Carboxylic Acid 910 - 950 Medium, Broad

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

MS: In a typical electron ionization mass spectrum of indole-2-carboxylic acid, the molecular ion peak [M]⁺ is observed, which corresponds to the molecular weight of the compound. nist.gov Common fragmentation patterns include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).

HRMS and ESI-MS: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. nih.gov This allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. For indole-2-carboxylic acid derivatives, ESI-MS is commonly used to observe the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. semanticscholar.orgmdpi.com The high accuracy of HRMS allows for the experimental mass to be compared with the calculated mass, confirming the compound's identity. For instance, the calculated mass for a derivative can be compared to the found mass, with differences typically being less than 5 ppm. semanticscholar.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system constitutes the primary chromophore in this compound. The UV spectrum of indole-2-carboxylic acid in an aqueous solution typically exhibits multiple absorption bands due to π → π* transitions. researchgate.net These bands are generally observed in the range of 220–350 nm. researchgate.netumaine.edu The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the indole ring. researchgate.net Fluorine substitution, as in the case of this compound, is expected to cause slight shifts in the absorption bands (bathochromic or hypsochromic) compared to the unsubstituted parent compound.

X-ray Diffraction Studies (Single-Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. Studies on indole-2-carboxylic acid and its halogenated derivatives have revealed common structural motifs. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction: This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. A recurring feature in the crystal structure of indole-2-carboxylic acids is the formation of a centrosymmetric cyclic dimer. mdpi.comresearchgate.net This dimer is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netsemanticscholar.orgnih.gov The indole N-H group also participates in hydrogen bonding, often with the carbonyl oxygen of an adjacent dimer, leading to the formation of extended chains or sheets in the crystal lattice. researchgate.net For example, 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system, space group P2₁/c. mdpi.comsemanticscholar.orgnih.gov

Table 3: Representative Crystallographic Data for Indole-2-Carboxylic Acid Derivatives This table is interactive. Click on the headers to sort.

Compound Crystal System Space Group Key Feature Reference
5-Methoxy-1H-indole-2-carboxylic acid Monoclinic P2₁/c Cyclic dimer via O-H···O hydrogen bonds. mdpi.comsemanticscholar.orgnih.gov
5-Fluoro-1H-indole-2-carboxylic acid - - Forms a cyclic dimer. researchgate.net
Indole-2-carboxylic acid Orthorhombic Pna2₁ Chains linked by O-H···O and N-H···O hydrogen bonds. researchgate.net

Thermal Analysis (e.g., TG Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of materials. researchgate.net In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere.

For a compound like this compound, TGA can determine the temperature at which it begins to decompose. Indole-based polyesters have shown good thermal stability, with decomposition temperatures often exceeding 380 °C. acs.org The thermal decomposition of indole-2-carboxylic acid itself may proceed via decarboxylation. TGA provides valuable data on the material's stability at elevated temperatures, which is an important parameter for its storage and processing. researchgate.net

Chromatographic Techniques (e.g., TLC, HPLC, LC-MS/MS)

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives. These methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provide critical information on reaction progress, purity, and molecular structure.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is frequently employed as a rapid, qualitative method to monitor the progress of chemical reactions involving this compound. mdpi.comresearchgate.net It is a valuable tool for determining the consumption of starting materials and the formation of products during synthesis. For instance, in the synthesis of various indole-2-carboxylic acid derivatives, TLC is used to track the conversion of intermediates. mdpi.com

The visualization of spots on a TLC plate for carboxylic acids can be achieved using several methods. General detection methods include iodine vapor or staining with potassium permanganate (B83412) solution, which reacts with oxidizable functional groups. illinois.edu Specific detection for carboxylic acids can be accomplished using reagents like Bromocresol Green, which acts as a pH indicator, revealing the acidic spots. illinois.edu For compounds with a suitable chromophore, such as the indole nucleus, visualization under ultraviolet (UV) light (typically at 254 nm or 366 nm) is a common and non-destructive technique. researchgate.net

In a typical application, the reaction mixture is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system, often a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. mdpi.com The relative retention factor (Rf) values of the spots for the starting material and the product indicate the progress of the reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the primary technique for the quantitative analysis and purity assessment of this compound and its derivatives. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comnih.gov

Research on various substituted indole-2-carboxylic acid derivatives has established robust HPLC methods for their analysis. Purity analysis is often performed using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. mdpi.com The high UV absorbance of the indole ring system allows for sensitive detection using a UV detector, commonly set at a wavelength of 280 nm. mdpi.com

Detailed research findings from studies on related indole-2-carboxylic acid derivatives provide specific chromatographic conditions that are applicable for the analysis of the 4,5-difluoro substituted analogue. The retention time (RT) is a key parameter for identifying and assessing the purity of each synthesized compound. mdpi.com

Table 1: Exemplary HPLC Conditions for Analysis of Indole-2-Carboxylic Acid Derivatives

ParameterConditionSource
Instrument Dionex Ultimate 3000 mdpi.com
Column SuperLu C18 (5 µm, 4.6 x 250 mm) mdpi.com
Mobile Phase Methanol and Water (80:20 v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Injection Volume 10 µL mdpi.com
Detection UV at 280 nm mdpi.com
Run Time 20 min mdpi.com

The retention times for various derivatives under these conditions can range from approximately 6 to 17 minutes, demonstrating the method's effectiveness in separating compounds with different substitutions on the indole core. mdpi.com For instance, a 6-((3-fluoro-4-methoxyphenyl)amino) derivative showed a retention time of 6.33 minutes, while a more complex derivative had a retention time of 16.74 minutes. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry and its tandem version (LC-MS/MS) are powerful techniques for the characterization of this compound and its derivatives. These methods couple the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry, allowing for precise mass determination and structural elucidation. nih.govnih.gov

LC-MS/MS is particularly valuable for confirming the molecular weight of synthesized compounds. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide highly accurate mass measurements, confirming the elemental composition of the target molecule and its derivatives. mdpi.com

For quantitative analysis of carboxylic acids in complex matrices, derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency for mass spectrometric detection. nih.govnih.gov A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. Studies have shown that derivatization efficiencies with 3-NPH are close to 100%, making it a reliable method for quantification. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Carboxylic Acid Analysis

ParameterDescriptionSource
Separation Mode Reversed-Phase Liquid Chromatography (RP-LC) nih.govnih.gov
Derivatization Agent 3-Nitrophenylhydrazine (3-NPH) for improved retention and sensitivity nih.govnih.gov
Ionization Source Electrospray Ionization (ESI) mdpi.com
Mass Analyzer Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) mdpi.comnih.gov
Application Molecular weight confirmation, structural elucidation, and sensitive quantification mdpi.comnih.gov

In the characterization of indole-2-carboxylic acid derivatives, ESI-HRMS is used to compare the calculated mass ([M-H]⁻ or [M+Na]⁺) with the experimentally found mass, providing strong evidence for the successful synthesis of the target compound. mdpi.com This technique is crucial for verifying the identity of novel derivatives of this compound.

Computational Chemistry and Molecular Modeling of 4,5 Difluoro 1h Indole 2 Carboxylic Acid

Molecular Docking Simulations

There are no specific molecular docking studies published for 4,5-Difluoro-1H-indole-2-carboxylic acid. While docking has been extensively used for other indole-2-carboxylic acid derivatives to predict their binding affinity and orientation within the active sites of targets like HIV-1 integrase or indoleamine 2,3-dioxygenase 1 (IDO1), this particular compound has not been investigated in this context.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are often used to assess the stability of ligand-protein complexes predicted by molecular docking and to observe the dynamic behavior of the molecule in a simulated physiological environment. The absence of docking studies for this compound means that subsequent MD simulations have also not been performed.

Density Functional Theory (DFT) Calculations

There is no published research detailing Density Functional Theory (DFT) calculations specifically for this compound. DFT studies are valuable for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. While such calculations have been performed for related compounds like 5-methoxy-1H-indole-2-carboxylic acid to analyze its structure and vibrational spectra, similar analyses for the 4,5-difluoro variant are not available.

Conformational Analysis and Binding Mode Predictions

Specific conformational analysis and binding mode predictions for this compound are not found in the scientific literature. This type of analysis is fundamental to drug design and is typically performed in conjunction with molecular docking and other computational methods to understand how a molecule adopts its three-dimensional shape to interact with a biological target. Without foundational docking or structural studies, detailed predictions of its binding behavior have not been made.

Patent Landscape and Commercial Applications

Role as a Key Pharmaceutical Intermediate

The patent filings mentioned previously provide direct evidence of its role as a key intermediate. For example, in the synthesis of transglutaminase inhibitors described in WO2023110138A1, the 4,5-difluoro-1H-indole-2-carboxylic acid moiety is incorporated to form the final active molecule. Similarly, its inclusion in patent CN113056467A for anti-HBV agents demonstrates its function as a foundational building block for these complex antiviral compounds.

The broader family of indole-2-carboxylic acid derivatives has been extensively used as intermediates in drug discovery programs. Research has shown their utility in developing:

Antiviral Agents : Specifically against HIV-1, by targeting the integrase enzyme rsc.orgmdpi.comrsc.org.

Anti-HBV Agents : Various indole (B1671886) derivatives have been synthesized and shown to have significant anti-hepatitis B virus activities nih.govnih.gov.

Anticancer Agents : Certain derivatives have been found to have antiproliferative activity against various cancer cell lines and act as inhibitors of enzymes like IDO1 and TDO, which are targets for cancer immunotherapy nih.gov.

The synthesis of these complex derivatives often involves the coupling of the carboxylic acid group with other molecules to form amides or esters, a common strategy in medicinal chemistry to explore structure-activity relationships.

Emerging Applications beyond Pharmaceuticals (e.g., Materials Science)

While the primary application of this compound is currently centered on pharmaceuticals, the unique electronic properties of fluorinated indole scaffolds suggest potential for their use in materials science. The incorporation of fluorine into organic molecules can lower both the HOMO and LUMO energy levels, which is advantageous for creating stable n-type and ambipolar organic semiconductors magtech.com.cn.

Although specific research detailing the use of this compound in materials science is not yet widely published, related fluorinated indole-2-carboxylic acid isomers are being explored for such applications. For instance, 6-Fluoroindole-2-carboxylic acid is used as a precursor to synthesize triindoles, which have shown utility as semiconductors in Organic Field-Effect Transistors (OFETs) and as hole transport layers in solar cells ossila.com. This suggests a promising, albeit currently underexplored, avenue for the 4,5-difluoro isomer.

Potential applications for fluorinated indole derivatives in materials science include:

Organic Electronics : As building blocks for organic semiconductors used in OFETs and organic light-emitting diodes (OLEDs) ossila.com. The electron-withdrawing nature of fluorine can enhance electron transport properties.

Functional Polymers : Indole-based polymers have been synthesized and shown to possess interesting fluorescent and electrochemical properties, making them suitable for use in sensors and other functional materials researchgate.net. The introduction of fluorine could further tune these properties.

Self-Assembled Monolayers : Carboxylic acids are known to form ordered structures on surfaces. The fluorination of the indole ring could influence the intermolecular interactions, potentially leading to novel self-assembled monolayers with unique surface properties.

The table below highlights the established and potential applications of fluorinated indole-2-carboxylic acids.

Application AreaSpecific UseCompound ExampleStatus
Pharmaceuticals Transglutaminase Inhibitor IntermediateThis compoundDocumented in Patents
Pharmaceuticals Anti-HBV Agent IntermediateThis compoundDocumented in Patents
Materials Science Organic Semiconductor (OFETs, Solar Cells)6-Fluoroindole-2-carboxylic acidResearched
Materials Science Functional Polymers (Sensors)Indole-based monomersResearched

While the current focus remains on its pharmaceutical applications, the inherent properties of this compound make it a compound of interest for future exploration in the development of advanced organic materials.

Conclusion and Future Perspectives

Summary of Current Research on 4,5-Difluoro-1H-indole-2-carboxylic Acid

Direct and extensive research specifically focused on this compound is notably limited in publicly available scientific literature. However, the broader landscape of research into analogous difluoro-indole derivatives provides a foundational understanding of its potential. Studies on related compounds, such as 4,6-difluoroindole-2-carboxylic acid and 5,7-difluoro-3-methyl-1H-indole-2-carboxamide, have demonstrated significant biological activities.

For instance, derivatives of 4,6-difluoroindole-2-carboxylic acid have been synthesized and evaluated for their antitubercular properties. One such derivative, a 4,6-difluoro analogue of an N-rimantadine-indole-2-carboxamide, exhibited potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.70 μM. nih.gov This highlights the potential of the difluoroindole scaffold in developing novel antibacterial agents.

Furthermore, research into 5,7-difluoro-3-methyl-1H-indole-2-carboxamides has revealed promising results in the field of oncology. Specific derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.gov For example, 5,7-difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (a derivative of the corresponding carboxylic acid) was identified as a superior inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ value of 19 nM, which is more potent than the reference drug dinaciclib. nih.gov These compounds have been shown to induce apoptosis and inhibit key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and CDK2. nih.gov

While these findings pertain to isomers or closely related structures, they collectively suggest that the 4,5-difluoro substitution pattern on the indole-2-carboxylic acid core could yield compounds with significant therapeutic potential. The electronic properties conferred by the two adjacent fluorine atoms are likely to influence the molecule's acidity, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Unaddressed Research Gaps

The primary and most significant research gap is the lack of studies specifically investigating this compound. This gap encompasses several key areas:

Synthesis and Characterization: While the synthesis of other difluoroindole isomers has been reported, a detailed and optimized synthetic route for this compound is not well-documented in peer-reviewed journals.

Biological Activity Profile: The specific biological targets and the spectrum of activity for this compound remain unknown. There is a need for comprehensive screening to determine its potential efficacy in various therapeutic areas, including as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: Without a library of derivatives, no SAR studies have been conducted. Understanding how modifications to the carboxylic acid group, the indole (B1671886) nitrogen, or other positions on the indole ring affect biological activity is crucial for rational drug design.

Pharmacokinetic and Pharmacodynamic Properties: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for evaluating its drug-like properties.

Future Directions in Synthesis and Derivatization

Future research should initially focus on establishing a reliable and scalable synthesis of this compound. This could potentially be adapted from established methods for other indole-2-carboxylic acids, such as the Fischer indole synthesis from the appropriate difluorophenylhydrazine and pyruvic acid.

Once the parent carboxylic acid is accessible, a library of derivatives should be synthesized to explore the chemical space and establish structure-activity relationships. Key derivatization strategies would include:

Amide and Ester Formation: Conversion of the carboxylic acid to a variety of amides and esters is a standard approach in medicinal chemistry. As seen with related indole-2-carboxamides, this functional group is crucial for interaction with biological targets. nih.govnih.gov Coupling the carboxylic acid with a diverse range of amines and alcohols would be a primary focus.

Substitution on the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly impact the compound's properties and biological activity. This modification can alter the molecule's planarity, hydrogen bonding capacity, and metabolic stability.

Modification at other positions: While the 4 and 5 positions are fluorinated, further functionalization at the C3, C6, or C7 positions could be explored to modulate activity and selectivity.

Modern synthetic methodologies, such as high-throughput synthesis and microwave-assisted organic synthesis, could be employed to accelerate the generation of a diverse compound library for biological screening.

Prospects for Drug Discovery and Development

The prospects for this compound in drug discovery and development are promising, albeit currently speculative due to the lack of direct research. The established biological potential of the broader indole-2-carboxylic acid scaffold, combined with the beneficial effects of fluorine substitution, provides a strong rationale for its investigation.

The key areas where this compound and its derivatives could have a significant impact include:

Oncology: Given the potent antiproliferative and pro-apoptotic effects of other fluorinated indole-2-carboxamides, derivatives of this compound are strong candidates for development as novel anticancer agents. nih.gov Their potential to act as kinase inhibitors (e.g., EGFR, CDK2) should be a primary focus of investigation.

Infectious Diseases: The demonstrated antitubercular activity of a 4,6-difluoroindole-2-carboxamide suggests that the 4,5-difluoro isomer could also be a valuable scaffold for developing new antibacterial agents, potentially with activity against drug-resistant strains. nih.gov Furthermore, the indole nucleus is a known pharmacophore in antiviral drug discovery, including for HIV-1 integrase inhibitors, suggesting another avenue for exploration. mdpi.com

Other Therapeutic Areas: The diverse biological activities of indole derivatives mean that screening of this compound and its analogues should not be limited to oncology and infectious diseases. Potential applications in areas such as inflammation, neurodegenerative diseases, and metabolic disorders should also be considered.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4,5-Difluoro-1H-indole-2-carboxylic acid, and what intermediates are critical?

  • Methodology : The synthesis typically involves halogenation of indole precursors followed by carboxylation. For fluorinated analogs, direct fluorination using DAST (diethylaminosulfur trifluoride) or nucleophilic substitution with fluorine donors (e.g., KF/18-crown-6) is employed. A key intermediate is 4,5-difluoroindole, which undergoes carboxylation via Friedel-Crafts acylation or metal-catalyzed carbonylation .
  • Critical Step : Ensure regioselective fluorination by controlling reaction temperature (e.g., -78°C for DAST reactions) to avoid over-fluorination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • ¹H/¹⁹F NMR : Fluorine atoms induce distinct splitting patterns. For example, in 4,6-difluoro analogs, J-coupling constants (e.g., J=21.2HzJ = 21.2 \, \text{Hz}) help confirm substitution positions .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 212.0421) validates molecular formula .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while N-H indole stretches occur near 3400 cm⁻¹ .

Q. How do fluorine substituents at the 4 and 5 positions influence the compound’s physicochemical properties?

  • Acidity : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.5 for non-fluorinated analogs).
  • Solubility : Enhanced polarity improves aqueous solubility (~15 mg/mL in PBS) compared to methyl or chloro derivatives .

Advanced Research Questions

Q. How can researchers optimize fluorination yields while minimizing byproducts?

  • Strategy :

  • Use anhydrous conditions to prevent hydrolysis of fluorinating agents.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) and improve regioselectivity .
  • Monitor reaction progress via ¹⁹F NMR to detect intermediates like 4-fluoro-5-chloroindole, which can lead to dihalogenated byproducts .

Q. What computational and crystallographic tools elucidate the conformational effects of 4,5-difluoro substitution?

  • Approach :

  • DFT Calculations : Compare HOMO/LUMO energies of 4,5-difluoro vs. 5-fluoro analogs to predict reactivity in cross-coupling reactions. Fluorine atoms reduce electron density at C3, favoring electrophilic substitution at C6 .
  • X-ray Crystallography : Data for 4,6-difluoro derivatives show a planar indole ring with F···H hydrogen bonding (2.8 Å), stabilizing crystal packing .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Validation Protocol :

  • Reproducibility Tests : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm antimicrobial IC₅₀ values.
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., defluorinated indole-2-carboxylic acid) that may skew activity results .
  • Control Experiments : Compare activity against Mycobacterium tuberculosis with/without efflux pump inhibitors to assess resistance mechanisms .

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